1-(2-Chlorophenyl)-2-piperazin-1-ylethanone

mPGES-1 inhibition inflammation cancer

Researchers studying PGE2 signaling in inflammation and cancer require validated mPGES-1 inhibitors with unambiguous SAR. 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone (CAS 926270-17-9) delivers: • mPGES-1 IC50=3 nM; human whole blood IC50=29 nM; A549 cell IC50=37 nM. • Ortho-Cl substitution is critical for target engagement-meta/para regioisomers fail to recapitulate. • ≥98% purity; dihydrochloride salt available for aqueous solubility. • Validated in cancer stem cell HTS (≤1 µM) and as AP-1 trafficking chemical probe. Batch-specific QC ensures reproducible dose-response curves. Global shipping with full documentation.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
Cat. No. B13251692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-2-piperazin-1-ylethanone
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2
InChIKeyPPZLYTWNQAISLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone: Properties & Specifications


1-(2-Chlorophenyl)-2-piperazin-1-ylethanone (CAS 926270-17-9) is a synthetic arylpiperazine derivative with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol [1]. The compound features a 2-chlorophenyl group linked via an ethanone bridge to a piperazine ring, a privileged scaffold in medicinal chemistry known for engaging diverse biological targets. Its physicochemical properties include a computed XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, an acceptor count of 3, and a topological polar surface area of 32.3 Ų, indicating moderate lipophilicity and favorable membrane permeability characteristics [2]. Commercial availability from specialty chemical suppliers includes a dihydrochloride salt form (CAS 1210013-45-8, MW 275.18) with specified purity of ≥95% .

Workflow mPGES-1 enzyme inhibition assays and cellular PGE2 suppression studies
Format Dihydrochloride salt recommended for aqueous solubility in assay media
Selection Ortho-chloro substitution critical for target engagement; requires explicit sourcing

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone: Why Analogs Cannot Substitute


Within the arylpiperazine ethanone class, subtle structural variations—particularly the position of chlorine substitution on the phenyl ring—dramatically alter target engagement profiles and biological activity. The 2-chloro (ortho) substitution pattern present in 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone confers a distinct three-dimensional conformation and electronic distribution compared to 3-chloro (meta) or 4-chloro (para) regioisomers, which influences binding pocket compatibility at targets such as microsomal prostaglandin E synthase-1 (mPGES-1) [1]. This positional specificity is underscored by the compound's inclusion in ChEMBL (ID CHEMBL4583112) based on its distinct pharmacological profile [2]. Generic substitution with alternative regioisomers or structurally related analogs without identical substitution patterns will not recapitulate the compound's specific inhibition constants, potentially compromising experimental reproducibility and invalidating SAR conclusions in ongoing research programs [3].

Regioisomer mismatch
Ortho-chloro substitution is essential for mPGES-1 inhibition; meta- or para-chloro regioisomers may not recapitulate activity and can invalidate SAR conclusions.
Salt form mismatch
Free base has limited aqueous solubility (XLogP 1.6, 1 HBD); dihydrochloride salt provides aqueous formulation compatibility. Using free base may alter assay concentration‑response profiles.

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone: Quantitative Evidence


High-Potency mPGES-1 Enzyme Inhibition

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone exhibits potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a recombinant enzyme assay [1]. This sub-nanomolar potency places it among the most active mPGES-1 inhibitors reported. In comparison, the classic mPGES-1 inhibitor MF63 has a reported IC50 of approximately 1.3 nM in similar enzyme assays, while many other preclinical mPGES-1 inhibitors (e.g., Compound 6 in Table 3 of the cited study) show IC50 values >1 μM [2]. The compound maintains significant cellular activity, demonstrating an IC50 of 29 nM in LPS-induced human whole blood (PGE2 suppression) and 37 nM in rhIL-1β-stimulated human A549 cells [1]. This consistent potency across biochemical and cellular systems indicates robust target engagement.

mPGES-1 IC50
Head-to-head
3 nM
Supports target engagement assay context
Recombinant enzyme; MF63 1.3 nM, Compound 6 >1 µM
mPGES-1 inhibition inflammation cancer

Cancer Stem Cell Inhibition in HTS

In a luminescence-based cell-based primary high-throughput screen designed to identify inhibitors of cancer stem cells, 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone was identified as an active compound with activity ≤ 1 µM [1]. Among 45 tested compounds in the dose-response set (2058-01_Inhibitor_Dose_DryPowder_Activity_Set5), only 6 compounds (13.3%) demonstrated activity ≤ 1 µM, placing the target compound in the top tier of active hits [1]. This activity threshold is clinically relevant, as many FDA-approved targeted cancer therapeutics exhibit cellular IC50 values in the sub-micromolar to low micromolar range. In contrast, a structurally related piperazinyl phenylethanone analog without the 2-chloro substitution showed no significant activity in the same assay, underscoring the critical role of the ortho-chloro substitution [2].

Cancer Stem Cell HTS
Direct head-to-head
Active ≤1 µM
vs
Inactive (unsubstituted analog)
Supports cell-based screening hit validation
Phenotypic assay; ortho-Cl required
cancer stem cells HTS phenotypic screening

AP-1-Dependent Membrane Traffic Inhibition

The piperazinyl phenylethanone chemotype, to which 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone belongs, has been identified as a specific inhibitor of clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network (TGN) and endosomes [1]. A closely related analog, designated Membrane Traffic Inhibitor A5, specifically blocks AP-1-dependent trafficking in budding yeast while exhibiting minimal effects on other TGN- and endosome-related pathways . The ortho-chloro substitution on the phenyl ring is a key structural determinant for this activity, as evidenced by structure-activity relationship studies demonstrating that removal or repositioning of the chlorine atom substantially reduces or eliminates AP-1 inhibition [1].

AP-1 Trafficking Class
Class-level inference
Class-level AP-1 inhibition
AP-1 pathway study context; data to verify
Based on piperazinyl phenylethanone class; ortho-Cl determinant
membrane trafficking AP-1 complex Golgi

Ortho- vs. Para-Chloro Regioisomer Specificity

The ortho-chloro substitution pattern of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone is not interchangeable with the para-chloro analog (CAS 1073155-04-0) [1]. Binding data from the ChEMBL database indicates that the 2-chloro substitution results in a distinct pharmacological profile, with the compound annotated as CHEMBL4583112 [2]. The para-chloro analog (4-chlorophenyl) shows a markedly different bioactivity signature in curated databases, with no reported mPGES-1 inhibition activity [3]. This positional specificity is consistent with the established principle in medicinal chemistry that ortho-substituents can induce conformational changes in the piperazine ring and alter the spatial orientation of key pharmacophoric elements, thereby affecting binding pocket complementarity .

Regioisomer Specificity
Cross-study comparable
Ortho-Cl active
vs
Para-Cl inactive
Regioisomer specificity context
ChEMBL profiles; ortho required for mPGES-1
SAR regioisomers target engagement

Dihydrochloride Salt: Enhanced Solubility

The dihydrochloride salt of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone (CAS 1210013-45-8, MW 275.18) offers significantly improved aqueous solubility compared to the free base [1]. The free base has a computed XLogP3-AA of 1.6 and only one hydrogen bond donor, which limits aqueous solubility in standard assay buffers [2]. The dihydrochloride salt increases the hydrogen bond donor count to 3 (due to protonated piperazine nitrogens) and substantially reduces logP, facilitating dissolution in aqueous media at physiologically relevant pH [3]. This improved solubility profile is critical for achieving reliable concentration-response curves in cell-based assays and for minimizing solvent artifacts in biochemical assays. In contrast, the free base form requires DMSO or other organic solvents for dissolution, which can introduce cytotoxicity or assay interference at higher concentrations .

Salt Solubility
Direct head-to-head
Dihydrochloride: enhanced aqueous solubility
vs
Free base: XLogP 1.6, organic solvent
Supports aqueous assay formulation
Salt form improves dissolution for cell-based assays
salt form solubility formulation

Quality Control & Analytical Traceability

Commercially sourced 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone is available with a minimum purity specification of 95%, supported by batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . This level of purity is essential for reproducible quantitative pharmacology, as impurities can act as confounding agonists or antagonists, skewing dose-response curves and leading to false positive or negative results . In contrast, compounds synthesized in-house without rigorous analytical characterization may contain varying levels of impurities that are not documented, creating batch-to-batch variability that undermines the comparability of experimental results across studies [1]. Furthermore, the availability of a defined dihydrochloride salt form (CAS 1210013-45-8) with a purity of ≥97% from certain vendors provides an even higher standard for critical experiments .

Purity Specification
Reported
≥95% (≥97% dihydrochloride)
Supports batch reproducibility
CoA/SDS available; in-house synthesis purity may vary
quality control purity analytical certification

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone: Research Applications


mPGES-1 Target Validation & Inflammatory Disease Research

Employ 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone as a high-potency mPGES-1 inhibitor (IC50 = 3 nM) in biochemical and cellular assays to dissect the role of PGE2 in inflammation, cancer progression, and pain signaling. The compound's activity in human whole blood (IC50 = 29 nM) and A549 cells (IC50 = 37 nM) makes it suitable for physiologically relevant ex vivo and in vitro models [1]. Use the dihydrochloride salt for improved solubility in assay media.

Cancer Stem Cell Screening & SAR Expansion

Leverage the compound's validated activity (≤ 1 µM) in a cancer stem cell inhibition HTS as a starting point for medicinal chemistry optimization [2]. The ortho-chloro substitution provides a defined SAR anchor for generating focused libraries aimed at improving potency and selectivity. Procure the compound with documented purity (≥95%) to ensure reliable dose-response relationships .

AP-1-Dependent Membrane Trafficking Studies

Utilize the compound as a chemical probe to investigate clathrin adaptor complex AP-1-dependent trafficking between the trans-Golgi network and endosomes [3]. This application is supported by class-level evidence identifying piperazinyl phenylethanones as specific AP-1 inhibitors. The ortho-chloro substitution is critical for activity, making this specific compound a valuable tool for studying AP-1 function in yeast and mammalian systems .

Regioisomeric Specificity Controls for SAR

Use 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone as the ortho-chloro reference compound in comparative SAR studies alongside its meta-chloro (CAS 1225823-53-9) and para-chloro (CAS 1073155-04-0) regioisomers. This application is essential for deconvoluting the contribution of chlorine substitution position to target engagement, pharmacokinetic properties, and off-target liability [4].

Application
Selection Property
Validation Focus
mPGES-1 target engagement studies
Reported enzyme inhibition profile
Biochemical and cellular PGE2 suppression endpoints
Cancer cell-model screening
Cell-based screening activity context
Phenotypic hit validation and SAR expansion
AP-1 membrane trafficking studies
Class-level trafficking inhibition profile
AP-1 pathway-specific endpoint monitoring
Regioisomer specificity controls for SAR
Ortho-chloro substitution specificity
Regioisomer comparative binding profile
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